Hesperetina 7-O-glucósido

Descripción general

Descripción

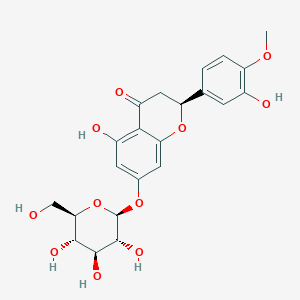

El hesperetin 7-O-glucósido es un flavonoide glucósido derivado del hesperetin, un flavonoide natural que se encuentra en los cítricos. Este compuesto es conocido por sus diversas actividades biológicas, incluyendo propiedades antioxidantes, antiinflamatorias y antimicrobianas .

Aplicaciones Científicas De Investigación

El hesperetin 7-O-glucósido tiene numerosas aplicaciones en la investigación científica:

Mecanismo De Acción

El hesperetin 7-O-glucósido ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citoquinas y mediadores proinflamatorios.

Actividad antimicrobiana: Altera la membrana celular de los microorganismos, inhibiendo su crecimiento.

Efecto hipocolesterolémico: Inhibe la actividad de los genes de la acil-coenzima A:colesterol aciltransferasa y reduce la actividad de la proteína de transferencia de triglicéridos microsomales.

Compuestos similares:

Hesperidina: Un flavonoide glucósido que se encuentra en los cítricos, conocido por su baja solubilidad en agua.

Neohesperidina: Un glucósido de hesperetin, utilizado como edulcorante.

Hesperetin: La forma aglicona del hesperetin 7-O-glucósido, con potentes actividades biológicas.

Singularidad: El hesperetin 7-O-glucósido se destaca por su mayor solubilidad en comparación con la hesperidina y su eficiente conversión a neohesperidina dihidrochalcona

Análisis Bioquímico

Biochemical Properties

Hesperetin 7-O-glucoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is flavanone 7-O-glucosyltransferase, which catalyzes the glycosylation of hesperetin at the C-7 position to form hesperetin 7-O-glucoside . This compound also interacts with intestinal maltase and HMG-CoA reductase, inhibiting their activity . These interactions highlight the compound’s potential in regulating carbohydrate and lipid metabolism.

Cellular Effects

Hesperetin 7-O-glucoside exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, hesperetin 7-O-glucoside can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, thereby exhibiting anti-inflammatory properties . Additionally, it affects the expression of genes involved in oxidative stress response and apoptosis, contributing to its antioxidant and anticancer activities .

Molecular Mechanism

The molecular mechanism of hesperetin 7-O-glucoside involves several key interactions at the molecular level. It binds to and inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase (ACAT) genes, reducing cholesterol esterification . Furthermore, hesperetin 7-O-glucoside upregulates the LDL receptor, enhancing the clearance of LDL cholesterol from the bloodstream . These actions contribute to its potential in managing hypercholesterolemia and cardiovascular diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hesperetin 7-O-glucoside have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that hesperetin 7-O-glucoside can modulate gut microbiota composition and bile acid metabolism in mice, indicating its potential for long-term health benefits .

Dosage Effects in Animal Models

The effects of hesperetin 7-O-glucoside vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, there may be potential toxic or adverse effects . For example, in a study on mice, dietary administration of hesperetin 7-O-glucoside at 2.5 and 5 g/kg diet prevented decreases in bone mineral density, but higher doses could lead to adverse effects .

Metabolic Pathways

Hesperetin 7-O-glucoside is involved in several metabolic pathways. It is a precursor for synthesizing neohesperidin dihydrochalcone, a sweetener . The compound is metabolized primarily in the small intestine, where it undergoes hydrolysis to release hesperetin . This process involves enzymes such as rhamnosidase and glucosidase, which facilitate the breakdown and absorption of the compound .

Transport and Distribution

Within cells and tissues, hesperetin 7-O-glucoside is transported and distributed through various mechanisms. It forms inclusion complexes with β-cyclodextrin, enhancing its solubility and bioavailability . This complexation facilitates its transport across cell membranes and its distribution to target tissues. Additionally, hesperetin 7-O-glucoside interacts with transporters and binding proteins that aid in its cellular uptake and localization .

Subcellular Localization

Hesperetin 7-O-glucoside is localized in specific subcellular compartments, which influences its activity and function. It is primarily metabolized in the small intestine, particularly in the ileum . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells. This subcellular localization is crucial for its biological activities, including its effects on bile acid metabolism and gut microbiota composition .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hesperetin 7-O-glucósido se puede sintetizar mediante hidrólisis enzimática de la hesperidina utilizando la enzima naringinasa . El proceso implica la hidrólisis enzimática controlada de la hesperidina, lo que da como resultado una alta tasa de conversión de casi el 98% . Las condiciones de reacción se optimizan para asegurar una alta pureza y rendimiento.

Métodos de producción industrial: Una nueva vía de biosíntesis implica el uso de rhamnosidasa inmovilizada en Fe3O4@óxido de grafeno. Esta plataforma facilita la hidrólisis selectiva del complejo hesperidina-Cu (II) en hesperetin 7-O-glucósido-Cu (II), que luego se disocia mediante hidróxido de amonio para obtener hesperetin 7-O-glucósido de alta pureza . Este método es eficiente y escalable para la producción industrial.

Análisis De Reacciones Químicas

Tipos de reacciones: El hesperetin 7-O-glucósido experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a hesperetin.

Sustitución: Las reacciones de sustitución pueden modificar su parte glucósida.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Diversos ácidos y bases pueden facilitar las reacciones de sustitución.

Productos principales:

Oxidación: Derivados oxidados del hesperetin.

Reducción: Hesperetin.

Sustitución: Derivados glucósidos modificados.

Comparación Con Compuestos Similares

Hesperidin: A flavanone glycoside found in citrus fruits, known for its low water solubility.

Neohesperidin: A glycoside of hesperetin, used as a sweetener.

Hesperetin: The aglycone form of hesperetin 7-O-glucoside, with potent biological activities.

Uniqueness: Hesperetin 7-O-glucoside stands out due to its higher solubility compared to hesperidin and its efficient conversion to neohesperidin dihydrochalcone

Actividad Biológica

Hesperetin 7-O-glucoside (Hes-7-G) is a flavonoid glycoside derived from hesperetin, primarily found in citrus fruits. It has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential therapeutic effects. This article delves into the biological activity of Hes-7-G, supported by recent research findings, case studies, and data tables.

Chemical Structure and Bioavailability

Hes-7-G is characterized by its glucoside structure, which enhances its solubility and bioavailability compared to its parent compound hesperidin. Studies have shown that enzymatic removal of the rhamnose sugar from hesperidin significantly improves the absorption of Hes-7-G in the small intestine, leading to a threefold increase in bioavailability in human subjects . This increased bioavailability is crucial for its effectiveness in various biological applications.

In Vitro Studies

Research indicates that Hes-7-G exhibits strong anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages demonstrated that treatment with Hes-7-G at concentrations of 5 μM significantly reduced inflammatory markers and restored metabolic disorders induced by inflammation. The compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-22 .

In Vivo Studies

In vivo experiments conducted on dextran sodium sulfate (DSS)-induced colitis mice showed that dietary supplementation with Hes-7-G (1 mg/kg body weight) alleviated inflammation. Key findings included:

- Recovery of colon length from 5.91 ± 0.66 cm to 6.45 ± 0.17 cm.

- Histopathological improvements in colon tissues.

- Modulation of gut microbiota composition, enhancing beneficial bacteria while reducing pathogenic strains .

Antioxidant Properties

Hes-7-G has been reported to possess significant antioxidant activity, which contributes to its protective effects against oxidative stress-related diseases. The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thus mitigating cellular damage .

Effects on Bone Health

A study involving ovariectomized rats highlighted the potential of Hes-7-G in preventing bone loss. The research indicated that Hes-7-G was more effective than hesperidin in maintaining bone density due to its higher bioavailability and absorption profile . This suggests a promising role for Hes-7-G in osteoporosis prevention.

Thermoregulatory Effects

Recent investigations into the thermoregulatory effects of Hes-7-G have shown that it can enhance peripheral blood flow during cold exposure. A double-blind study revealed a significant increase in skin blood flow following ingestion of a β-cyclodextrin inclusion complex containing Hes-7-G, indicating its potential application in managing body temperature regulation under stress conditions .

Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSYMQORONDIDD-ZJHVPRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953661 | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31712-49-9 | |

| Record name | Hesperetin 7-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31712-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hesperitin-7-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031712499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.